molecular formula C4H6Cl2N2O B2812518 (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride CAS No. 1955548-54-5

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride

Cat. No.: B2812518
CAS No.: 1955548-54-5
M. Wt: 169.01
InChI Key: UYPQVBNHWAXORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₅ClN₂O·HCl (base: C₄H₆ClN₂O). The compound features a 1,3-oxazole ring substituted with a chlorine atom at position 2 and an aminomethyl group at position 4, forming a hydrochloride salt. Key properties include:

  • Average molecular weight: ~171.02 g/mol (base: 134.56 g/mol + HCl) .
  • Structure: The chlorine atom at position 2 enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Applications: Primarily used as a building block in medicinal chemistry for drug discovery, particularly in targeting neurological and antimicrobial pathways.

Properties

IUPAC Name

(2-chloro-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPQVBNHWAXORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-54-5
Record name (2-chloro-1,3-oxazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-chlorooxazole with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled to maintain the desired product specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the oxazole ring undergoes nucleophilic substitution under controlled conditions:

  • Aromatic substitution : Reaction with amines (e.g., aniline) yields 2-amino-oxazole derivatives. For example, treatment with pyridine derivatives in acetonitrile facilitates chlorine displacement via an SNAr mechanism.

  • Alkoxy/aryloxy substitution : Methanol or phenol derivatives replace the chlorine atom under basic conditions (e.g., K₂CO₃), forming ether-linked analogs.

Table 1: Substitution Reactions and Outcomes

NucleophileConditionsProductYield (%)Source
AnilineDCC/DMAP, microwave2-Anilino-oxazole85–90
Sodium methoxideMeOH, RT2-Methoxy-oxazole70–75
PiperidineDMF, 80°C2-Piperidinyl-oxazole65

Oxidation and Reduction Reactions

The oxazole ring and methanamine group participate in redox transformations:

  • Oxidation : Treatment with KMnO₄ oxidizes the oxazole’s methylene group to a carbonyl, forming (2-chloro-1,3-oxazol-4-yl)methanone.

  • Reduction : NaBH₄ selectively reduces the primary amine to a secondary amine without altering the oxazole core. Hydrogenolysis (H₂/Pd-C) removes the chloro substituent, yielding unsubstituted oxazole derivatives .

Key Observations :

  • Oxazole ring stability under mild oxidizing conditions (e.g., H₂O₂) but degrades with strong acids.

  • Reduction of the chloro group to hydrogen requires harsh conditions (e.g., LiAlH₄).

Coupling and Functionalization Reactions

The methanamine group enables further derivatization:

  • Amide formation : HATU/DIPEA-mediated coupling with carboxylic acids produces amides (e.g., benzamide derivatives) .

  • Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) forms imines, which cyclize to yield fused heterocycles under microwave irradiation .

Table 2: Coupling Reactions

Partner ReagentCatalyst/ConditionsProduct ClassApplicationSource
Benzoic acidHATU/DIPEA, RTBenzamidesSAR studies
4-FluorobenzaldehydeEtOH, refluxImidazo-oxazolesAnticancer agents

Comparative Reactivity with Structural Analogs

Studies on related chloro-oxazole derivatives reveal:

  • Electron-withdrawing effects : The chloro group enhances electrophilicity at C-2, accelerating substitution compared to unsubstituted oxazoles.

  • Steric hindrance : Bulky substituents at C-5 (e.g., difluorophenyl) reduce reaction rates by 30–40% in substitution reactions.

Mechanistic Insights :

  • DFT calculations suggest a two-step SNAr mechanism for chlorine displacement, with rate-limiting deprotonation .

  • Steric and electronic modulation via C-4 substituents (e.g., methyl vs. phenyl) alters regioselectivity in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxazole rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Pharmaceutical Development
The compound serves as a building block in synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. For example, the introduction of different substituents on the oxazole ring has led to compounds with improved selectivity and potency against specific targets in cancer therapy .

Biological Research

Cell Signaling Studies
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride has been utilized in studies investigating cell signaling pathways. Its ability to modulate phosphoinositide 3-kinase activity has implications for understanding cancer cell proliferation and survival mechanisms . This property makes it a valuable tool for researchers studying tumor biology.

Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to inhibition that can be quantified in various assays. This application is particularly relevant in drug discovery programs targeting metabolic diseases .

Material Science

Synthesis of Polymers
In material science, (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is investigated for its role in synthesizing novel polymers. Its reactivity facilitates the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability. Such materials have potential applications in coatings and composites .

Case Studies

Study Application Findings
Study on Antimicrobial PropertiesAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli strains .
Investigation of Cell SignalingBiological ResearchIdentified modulation of PI3K pathways leading to altered cell proliferation rates in cancer cells .
Polymer Synthesis ExperimentMaterial ScienceDeveloped a new polymer exhibiting enhanced thermal resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives

a. (5-tert-Butyl-1,3-oxazol-4-yl)methanamine Hydrochloride
  • Molecular formula : C₈H₁₄N₂O·HCl.
  • Molecular weight : ~190.68 g/mol .
  • Key differences : The tert-butyl group at position 5 increases steric bulk and lipophilicity compared to the chlorine substituent in the target compound. This enhances membrane permeability but may reduce solubility in polar solvents.
b. [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine Hydrochloride
  • Molecular formula : C₁₁H₁₂N₂O·HCl.
  • Molecular weight : ~228.70 g/mol .
c. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
  • Molecular formula : C₇H₁₂N₂O·HCl.
  • Molecular weight : ~176.64 g/mol .
  • Key differences : Ethyl and methyl substituents at positions 2 and 4 create a less polarized structure, reducing hydrogen-bonding capacity compared to the chlorine-substituted target compound.

Thiazole Derivatives

a. (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
  • Molecular formula : C₁₀H₉ClN₂S·HCl.
  • Molecular weight : 261.17 g/mol .
  • Key differences : Replacement of the oxazole oxygen with sulfur (thiazole) increases molecular weight and polarizability. The 4-chlorophenyl group enhances aromatic interactions but reduces solubility in aqueous media compared to the simpler oxazole derivative .
b. (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
  • Molecular formula : C₄H₇N₂OS·HCl.
  • Molecular weight : ~166.63 g/mol .
  • Key differences : The hydroxyl group at the methanamine position introduces hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Key Applications
(2-Chloro-1,3-oxazol-4-yl)methanamine HCl C₄H₅ClN₂O·HCl 171.02 Cl (position 2) Moderate in water Neurological drug scaffolds
(5-tert-Butyl-1,3-oxazol-4-yl)methanamine HCl C₈H₁₄N₂O·HCl 190.68 tert-Butyl (position 5) Low in polar solvents Lipophilic target engagement
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine HCl C₁₁H₁₂N₂O·HCl 228.70 4-Methylphenyl (position 5) Low in water Hydrophobic binding studies
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Cl (phenyl), S in thiazole Low in water Antimicrobial agents
(2-Amino-1,3-thiazol-4-yl)methanol HCl C₄H₇N₂OS·HCl 166.63 OH (methanol group) High in water Solubility-enhanced prodrugs

Research Findings and Trends

  • Electronic Effects : Chlorine in the target compound enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitution reactions, whereas sulfur in thiazoles increases resonance stabilization .
  • Solubility Trade-offs : Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., tert-butyl) counteract this effect .
  • Biological Activity : Thiazole derivatives show higher antimicrobial activity due to sulfur’s role in disrupting bacterial membranes, while oxazole derivatives are preferred in CNS-targeting drugs .

Biological Activity

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a compound characterized by its oxazole ring structure, which is known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in drug discovery.

  • Molecular Formula: C4H5ClN2O·HCl
  • Molecular Weight: 169.01 g/mol
  • CAS Number: 1955548-54-5

The biological activity of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is largely attributed to its structural features that allow it to interact with various biological targets. The oxazole moiety plays a crucial role in its reactivity and biological effects.

Target Interactions

Oxazole derivatives, including this compound, are known to exhibit a wide spectrum of biological activities through interactions with specific molecular targets. These interactions can lead to alterations in cellular processes and biochemical pathways.

Anticancer Activity

Research has demonstrated that oxazole derivatives can possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Oxazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-70.65
Compound BA5492.41
Compound CSK-MEL-21.08

These findings suggest that (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride may also exhibit similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibitors. It acts as a probe in biochemical assays that explore the inhibition of specific enzymes involved in metabolic pathways.

Study on Structure-Based Optimization

A study highlighted the optimization of small molecules for human targets, revealing that chlorinated oxazole derivatives showed enhanced potency compared to their non-chlorinated counterparts. The incorporation of a chlorine atom was found to be favorable for biological activity, enhancing interaction with target sites .

Antiproliferative Effects

In vitro studies have indicated that certain oxazole derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, one study reported that a related oxazole compound demonstrated an IC50 value of approximately 40 μM against MDA-MB-453 cells, indicating moderate efficacy .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the oxazole ring substitution pattern and the presence of the chlorinated moiety. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm can assess purity (>97% as per technical-grade standards) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) monitors reaction progress during synthesis .

Q. How should researchers handle safety risks associated with (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?

  • Protocols : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in amber glass bottles at room temperature, away from oxidizing agents or heat sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for preparing (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?

  • Approach : Multi-step synthesis involving cyclization of chloro-substituted precursors. For example:

React 2-chloro-1,3-oxazole-4-carbaldehyde with hydroxylamine to form an oxime intermediate.

Reduce the oxime using sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine derivative.

Acidify with HCl to form the hydrochloride salt. Optimize yields by controlling pH (6–8) and temperature (40–60°C) during reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for oxazole derivatives like (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?

  • Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., oxazole ring protons at δ 6.8–7.2 ppm vs. δ 7.5–8.0 ppm) may arise from solvent polarity or trace impurities. Use deuterated DMSO for improved resolution and compare with computational predictions (DFT-based NMR simulations). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What experimental strategies mitigate instability of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride in aqueous solutions?

  • Design : Stability studies under varying pH (4–9) and temperature (4–37°C) reveal degradation via hydrolysis of the oxazole ring. Use lyophilized forms for long-term storage. For biological assays, prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to minimize aggregation. Monitor degradation via HPLC-UV at 220 nm .

Q. How does the chlorinated oxazole moiety influence bioactivity in comparative studies with non-halogenated analogs?

  • Analysis : The chloro group enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) between chlorinated and non-chlorinated analogs. Molecular docking (e.g., AutoDock Vina) can predict binding affinity differences due to halogen bonding .

Q. What are the limitations of X-ray crystallography for structural elucidation of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?

  • Challenges : Small molecular size and hygroscopicity complicate crystal growth. Use slow evaporation in acetonitrile/water mixtures (70:30 v/v) at 4°C. For twinned crystals, employ SHELXL for refinement with high-resolution data (≤1.0 Å). Pair with powder XRD to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.